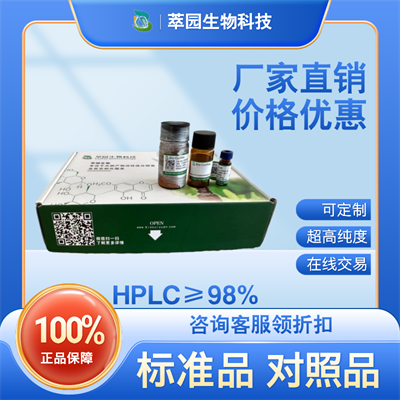Cas no 587-63-3 (Dihydrokavain)

Dihydrokavain structure
商品名:Dihydrokavain
Dihydrokavain 化学的及び物理的性質
名前と識別子
-
- Dihydrokavain
- (S)-(+)-7,8-Dihydrokavain
- DIHYDROKAVAIN(P) PrintBack
- 7,8-Dihydrokavain
- 7,8-Dihydrokawain
- Marindinin
- (6S)-5,6-Dihydro-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one
- Dihydrokawain
- Kavain, dihydro-
- Kawain, dihydro-
- 7,8-Dihydro-kawain
- NW8ZGW9XRZ
- VOOYTQRREPYRIW-LBPRGKRZSA-N
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (6S)-
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-phenethyl-
- (+)-Dihydrokavain
- (2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-
- MEGxp0_001719
- (S)-(+)-7,8-
- BRD-K31961554-001-01-9
- AKOS028109012
- Tox21_201033
- AC-34187
- DTXSID8033433
- CCRIS 9371
- HY-N0920
- 587-63-3
- UNII-NW8ZGW9XRZ
- Q-100678
- Q27285076
- NSC-112163
- (S)-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one
- CS-4244
- NS00097256
- SCHEMBL5672433
- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-phenethyl-
- s9446
- ACon1_000519
- CCG-266804
- MS-23329
- HMS3887C05
- MFCD01694032
- (S)-(+)-7,8-Dihydrokavain, analytical standard
- DIHYDROKAWAIN [MI]
- ACon0_000958
- NCGC00169002-05
- CAS-587-63-3
- NCGC00258586-01
- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-
- 7,8-Dihydrokawain;7,8-Dihydrokavain;Marindinin
- NSC112163
- NSC 112163
- (S)-(+)-DIHYDROKAWAIN
- CHEBI:157713
- CHEMBL569329
- DTXCID501476403
- NCGC00169002-01
- (+)-(S)-Dihydrokavain
- DA-52550
- FD76571
- HY-N0920R
- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one;Marindinin
- Dihydrokavain (Standard)
-
- MDL: MFCD01694032
- インチ: 1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1
- InChIKey: VOOYTQRREPYRIW-LBPRGKRZSA-N
- ほほえんだ: O1C(C([H])=C(C([H])([H])[C@]1([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 232.109944g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 232.109944g/mol
- 単一同位体質量: 232.109944g/mol
- 水素結合トポロジー分子極性表面積: 35.5Ų
- 重原子数: 17
- 複雑さ: 290
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 232.27
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1649 (rough estimate)
- ゆうかいてん: 58-60°
- ふってん: 413.583℃/760mmHg
- フラッシュポイント: 175.6 ºC
- 屈折率: 1.5557 (estimate)
- ようかいど: 1154 mg/L @ 25 °C (est)
- PSA: 35.53000
- LogP: 2.46500
- ひせんこうど: D24 +31° (methanol)
- 光学活性: [α]/D 29±2°, c = 0.5 in methanol
Dihydrokavain セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Dihydrokavain 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP0495-1000mg |
Dihydrokawain |
587-63-3 | 98% | 1000mg |
$1500 | 2023-09-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45184-5mg |
Dihydrokavain (7,8-Dihydrokawain) |
587-63-3 | 98% | 5mg |
¥1604.00 | 2023-09-08 | |
| LKT Labs | D3229-10 mg |
7,8-Dihydrokawain |
587-63-3 | ≥98% | 10mg |
$392.80 | 2023-07-11 | |
| ChemFaces | CFN90536-20mg |
Dihydrokavain |
587-63-3 | >=98% | 20mg |
$288 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4591-5 mg |
Dihydrokavain |
587-63-3 | 99.82% | 5mg |
¥3180.00 | 2022-04-26 | |
| ChemFaces | CFN90536-20mg |
Dihydrokavain |
587-63-3 | >=98% | 20mg |
$318 | 2021-07-22 | |
| TRC | D450620-5mg |
(+)-(S)-Dihydrokavain |
587-63-3 | 5mg |
$ 385.00 | 2023-09-07 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2781-20mg |
Dihydrokavain |
587-63-3 | ≥98% | 20mg |
¥2000元 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S9446-1mg |
Dihydrokavain |
587-63-3 | 99.97% | 1mg |
¥1204.25 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D873475-1mg |
Dihydrokavain |
587-63-3 | 95% | 1mg |
¥1,852.20 | 2022-01-13 |
Dihydrokavain 関連文献
-
Ashton D. Lesiak,Rabi A. Musah Anal. Methods 2016 8 1646
-
Timo Wendling,Eugen Risto,Benjamin Erb,Lukas J. Goo?en Green Chem. 2017 19 643
-
Suzanne J. P. L. van den Berg,Lluis Serra-Majem,Patrick Coppens,Ivonne M. C. M. Rietjens Food Funct. 2011 2 760
-
Roberta Teta,Gerardo Della Sala,Germana Esposito,Christopher W. Via,Carmela Mazzoccoli,Claudia Piccoli,Matthew J. Bertin,Valeria Costantino,Alfonso Mangoni Org. Chem. Front. 2019 6 1762
-
5. Synthesis and lithiation of γ,γ-difunctionalised ketene dithioacetals. Access to a new synthetic equivalent of a β-hydroxy-β-lithioacrylate. X-Ray molecular structure of 2-(1,3-dithian-2-ylidenemethyl)-1,3-dithianeEdward Dziadulewicz,Melvyn Giles,William O. Moss,Timothy Gallagher,Mary Harman,Michael B. Hursthouse J. Chem. Soc. Perkin Trans. 1 1989 1793
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:587-63-3)Dihydrokavain

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:587-63-3)Dihydrokavain

清らかである:99%
はかる:25mg
価格 ($):666.0